Sodium hydrogencyanamide

Übersicht

Beschreibung

Sodium hydrogencyanamide is an inorganic compound with the formula Na2CN2. It is a white, crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its role as a nitrogen fertilizer and as an intermediate in the production of other chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hydrogencyanamide can be synthesized through several methods. One common method involves the reaction of calcium cyanamide with sodium hydroxide. The reaction proceeds as follows: [ \text{CaCN2} + 2 \text{NaOH} \rightarrow \text{Na2CN2} + \text{Ca(OH)2} ] This reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, sodium cyanamide is often produced by the hydrolysis of calcium cyanamide. The process involves the following steps:

Addition of Lime Nitrogen: Lime nitrogen (calcium cyanamide) is added to a sodium sulfate aqueous solution.

Reaction: The lime nitrogen reacts with sodium sulfate to generate sodium hydrogen cyanamide.

Filtration: The mixture is filtered to remove calcium hydroxide and part of the sodium hydrogen sulfate.

Neutralization: Sodium hydrogen cyanamide is neutralized using hydrochloric acid.

Concentration: The solution is concentrated under reduced pressure to remove sodium chloride and sodium hydrogen sulfate.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium hydrogencyanamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sodium cyanate.

Reduction: It can be reduced to form sodium amide.

Substitution: this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Reduction: Sodium metal or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Sodium cyanate (NaOCN)

Reduction: Sodium amide (NaNH2)

Substitution: Various substituted cyanamides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Sodium hydrogencyanamide is primarily utilized in agriculture to enhance the growth and yield of various crops. The compound is effective in breaking dormancy in fruit trees and promoting flowering, which can lead to earlier harvests.

Bud Dormancy Release

Research indicates that this compound facilitates the release of bud dormancy in several perennial species, including:

- Peach (Prunus persica)

- Apple

- Grapevine

- Sweet Cherry

In these species, the application of this compound has been shown to affect gene expression related to floral regulation and antioxidant metabolism, thereby inducing bud break at controlled times .

Table 1: Effects of this compound on Bud Dormancy Release

| Crop Type | Application Rate | Observed Effects |

|---|---|---|

| Peach | 2% | Enhanced bud break and flowering |

| Apple | Varies | Increased fruit yield |

| Grapevine | Varies | Earlier flowering and harvest |

| Sweet Cherry | 2% | Improved timing of harvest |

Mechanistic Insights

The mechanism by which this compound operates involves the generation of sub-lethal oxidative stress, which triggers physiological changes within the plant. Studies have demonstrated that treatment with this compound leads to increased levels of hydrogen peroxide and alterations in phytohormone levels, including a decrease in abscisic acid (ABA) and an increase in ethylene production .

Toxicological Studies

While this compound has beneficial applications, it is also associated with toxicity risks. Case studies highlight instances of poisoning from accidental or intentional ingestion.

Case Study: Acute Poisoning Incidents

A notable case involved a young male who ingested a significant amount of this compound (DORMEX®) with suicidal intent. Despite intensive care management, the patient succumbed due to severe metabolic acidosis and shock . This underscores the need for caution when handling this compound.

Table 2: Summary of Poisoning Cases Related to this compound

| Case Study Reference | Patient Outcome | Symptoms Observed |

|---|---|---|

| Fatal | Stupor, hypotension, metabolic acidosis | |

| Fatal | Severe vomiting, shock | |

| Fully recovered | Flushing, nausea, dyspnoea |

Research and Development

Ongoing research continues to explore new formulations and applications for this compound. Recent studies have focused on developing solid formulations that enhance its herbicidal properties against common crop weeds . These advancements aim to improve agricultural efficiency while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of sodium cyanamide involves its ability to inhibit certain enzymes. For example, in the treatment of alcoholism, sodium cyanamide inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde in the body. This results in unpleasant symptoms when alcohol is consumed, thereby discouraging alcohol intake .

Vergleich Mit ähnlichen Verbindungen

Calcium Cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.

Sodium Cyanide (NaCN): Used in gold mining and electroplating.

Potassium Cyanide (KCN): Similar to sodium cyanide, used in various industrial processes.

Uniqueness: Sodium hydrogencyanamide is unique due to its dual role as both a reagent in organic synthesis and a nitrogen fertilizer. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Biologische Aktivität

Sodium hydrogencyanamide, commonly known as hydrogen cyanamide, is a compound extensively used in agriculture, particularly as a plant growth regulator. Its primary application is to break dormancy in perennial crops, facilitating earlier flowering and fruiting. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on plant physiology, and relevant case studies.

Hydrogen cyanamide acts primarily by inducing oxidative stress in plant tissues, which triggers various physiological responses that lead to the release from dormancy. The key mechanisms include:

- Reactive Oxygen Species (ROS) Production : Treatment with hydrogen cyanamide results in a rapid accumulation of ROS, which plays a crucial role in signaling pathways associated with dormancy release. Studies have shown that higher levels of hydrogen peroxide (H₂O₂) and nitric oxide (NO) correlate with increased budbreak rates in grapevines treated with hydrogen cyanamide compared to controls .

- Phytohormonal Changes : The application of hydrogen cyanamide alters the levels of several phytohormones. For instance, it has been observed to decrease abscisic acid (ABA) levels while increasing cytokinin and ethylene levels, which are essential for promoting growth and development .

- Gene Expression Modulation : Transcriptomic analyses reveal that hydrogen cyanamide treatment leads to significant changes in gene expression related to bud development and stress responses. Key pathways affected include those related to jasmonates and cytokinins .

Effects on Plant Physiology

Hydrogen cyanamide has been shown to have various effects on plant physiology:

- Bud Dormancy Release : In perennial species such as grapevines, peach, and apple trees, hydrogen cyanamide effectively breaks dormancy, allowing for synchronized flowering and fruiting. For example, grapevine buds treated with hydrogen cyanamide showed budbreak rates of up to 95% compared to 0% in untreated controls .

- Antioxidant Activity : The compound influences antioxidant metabolism by increasing the ratio of reduced to oxidized glutathione and elevating proline levels, which are vital for stress tolerance .

- Impact on Yield : By controlling the timing of budbreak, hydrogen cyanamide can lead to improved yields in economically important crops like sweet cherries and grapes, where timely harvest is crucial .

Case Study 1: Grape Bud Dormancy

A study conducted on grapevines demonstrated that treatment with 12.5 mM hydrogen cyanamide significantly enhanced budbreak rates compared to control groups. The study utilized microarray analysis to assess gene expression changes post-treatment, revealing that the combined treatment of pruning and hydrogen cyanamide resulted in the highest expression alteration among treatments .

| Treatment | Budbreak Rate (%) |

|---|---|

| Control | 0 |

| Pruning | 33 |

| Hydrogen Cyanamide | 53 |

| Pruning + Hydrogen Cyanamide | 95 |

Case Study 2: Acute Poisoning Incident

Despite its agricultural benefits, this compound poses risks if misused. A case report documented acute poisoning from ingestion of hydrogen cyanamide, leading to severe metabolic acidosis and shock. This incident highlights the importance of safety measures when handling this compound .

Eigenschaften

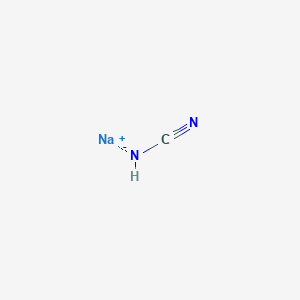

IUPAC Name |

sodium;cyanoazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGFNBBAVRKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051791 | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17292-62-5 | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.